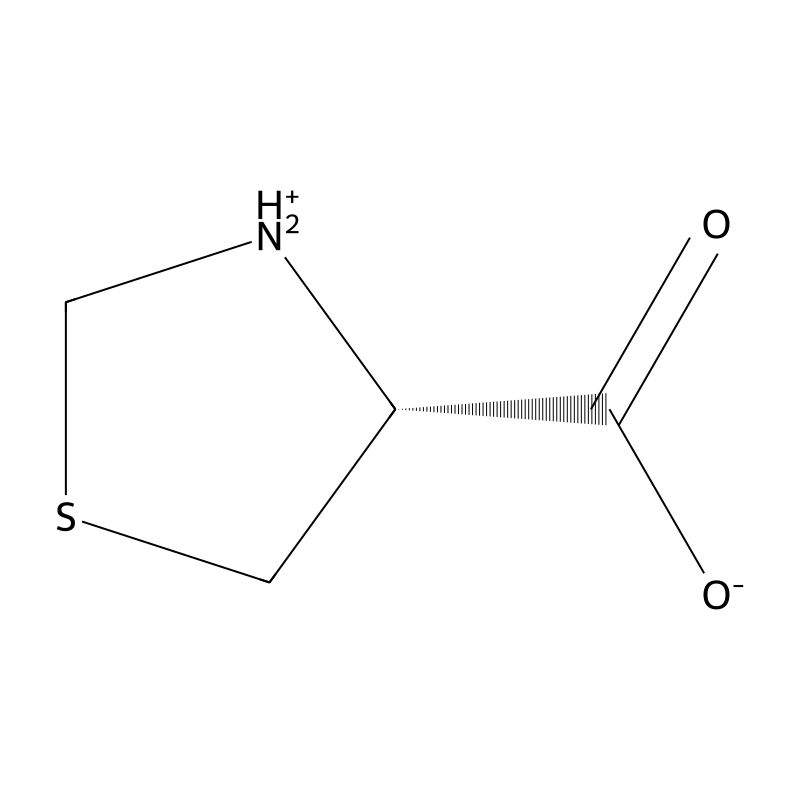

(4R)-4-thiazolidin-3-iumcarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(4R)-4-thiazolidin-3-iumcarboxylate, also known as L-Thiazolidine-4-carboxylic acid or L-Thioproline, is the optically active (R)-enantiomer of a sulfur-containing heterocyclic analog of L-proline.. Its primary value in procurement for chemical synthesis stems from its use as a chiral building block for more complex molecules and as an organocatalyst for asymmetric reactions.. The presence of the sulfur atom in the five-membered ring, in place of a methylene group in proline, imparts distinct steric and electronic properties that are leveraged in stereoselective transformations..

Direct substitution of (4R)-4-thiazolidin-3-iumcarboxylate with its racemate, the (S)-enantiomer, or the more common organocatalyst L-proline is not viable in stereoselective applications. The absolute (4R)-configuration is essential for inducing the desired chirality in the final product; using the incorrect enantiomer would yield the opposite product enantiomer, while a racemic catalyst would result in a racemic product, negating the purpose of asymmetric synthesis.. Furthermore, compared to L-proline, the sulfur atom in the thiazolidine ring alters the compound's nucleophilicity, steric profile, and interaction with reaction intermediates.. This fundamental structural difference means that L-proline often provides different yields, diastereoselectivity, and enantioselectivity under identical reaction conditions, making these catalysts non-interchangeable for achieving specific, reproducible outcomes.

References

- 1 Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules 2015, 20(9), 17212-17227.

- 2 Donald, J. R., & Tanner, M. E. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 60(46), 3563–3572.

Precursor Suitability: Enabling High-Conversion Synthesis of Oxazolidin-2-one Scaffolds

When used as a precursor for chiral auxiliaries, the thiazolidine core demonstrates superior performance in specific multi-step syntheses. In the stereoselective synthesis of oxazolidin-2-ones via an azidation/Curtius rearrangement sequence, an N-acylthiazolidinethione auxiliary derived from a thiazolidine core provided significantly higher conversion than alternative auxiliaries..

| Evidence Dimension | Reaction Conversion (%) |

| Target Compound Data | 89% (using an N-acylthiazolidinethione auxiliary) |

| Comparator Or Baseline | 57% (using a comparable thiazolidinethione auxiliary under identical conditions) |

| Quantified Difference | 32% absolute increase in conversion |

| Conditions | Nucleophilic azidation/Curtius rearrangement using Me3SiN3 in THF at 90 °C. |

For multi-step syntheses, a higher conversion in a key step directly reduces material waste, simplifies purification, and improves overall process yield and cost-effectiveness.

Organocatalytic Performance: Achieving >99% Enantiomeric Excess in Asymmetric Aldol Reactions

As a direct organocatalyst, enantiopure thiazolidine-based systems derived from this compound have been shown to achieve exceptionally high levels of stereocontrol in asymmetric aldol reactions.. This level of selectivity is critical for the synthesis of optically pure active pharmaceutical ingredients and fine chemicals.

| Evidence Dimension | Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) |

| Target Compound Data | Up to >99% ee and >20:1 dr |

| Comparator Or Baseline | Standard proline-based catalysts, which may offer lower selectivity for certain substrate classes. |

| Quantified Difference | Achieves near-complete enantioselectivity and diastereoselectivity |

| Conditions | Direct aldol reaction between various cyclic ketones and aldehydes in a saturated aqueous medium. |

Achieving enantiomeric excess above 99% directly from a catalytic reaction eliminates the need for costly and yield-reducing chiral resolution or separation steps downstream.

Biochemical Differentiation: ~30-Fold Higher Binding Affinity to Proline Dehydrogenase than L-Proline

The structural difference between L-Thiazolidine-4-carboxylate (T4C) and L-proline results in a dramatic, quantifiable difference in their interaction with biological systems. In enzymatic assays with Proline Utilization A (PutA), a key enzyme in proline metabolism, T4C exhibited a significantly lower Michaelis constant (KM) than L-proline, indicating a much stronger binding affinity..

| Evidence Dimension | Michaelis Constant (KM) for PutA Proline Dehydrogenase Domain |

| Target Compound Data | KM values are ~30-fold lower than for L-proline |

| Comparator Or Baseline | L-proline |

| Quantified Difference | ~30x stronger binding affinity (lower KM) |

| Conditions | In vitro steady-state kinetic analysis with purified Salmonella typhimurium PutA (SmPutA) enzyme. |

This provides definitive quantitative evidence that the compound is not a simple bioisostere of proline; its distinct biochemical behavior makes it a specific tool for probing proline metabolic pathways and rules out substitution in any biocatalytic or biological context.

Synthesis of Chiral Auxiliaries for High-Yield Process Chemistry

This compound is the preferred starting material for synthesizing N-acylthiazolidinethione chiral auxiliaries intended for use in transformations where maximizing conversion is a primary process goal, such as in specific Curtius or aldol sequences.

High-Selectivity Asymmetric Organocatalysis

For the synthesis of high-value chiral molecules, particularly via asymmetric aldol reactions, catalysts derived from this compound are employed when the target product requires exceptionally high enantiomeric purity (>99% ee) to meet pharmaceutical or regulatory standards.

Probing Proline-Dependent Biological and Biocatalytic Systems

In chemical biology and enzymology research, this compound serves as a specific, high-affinity molecular probe to investigate the function and inhibition of proline-metabolizing enzymes, where its distinct kinetic profile compared to L-proline is essential for generating clear data.

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (88.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

34592-47-7

45521-09-3

Wikipedia

Dates

2: Han YK, Park YJ, Ha YM, Park D, Lee JY, Lee N, Yoon JH, Moon HR, Chung HY. Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384). Biochim Biophys Acta. 2012 Apr;1820(4):542-9. doi: 10.1016/j.bbagen.2012.01.001. Epub 2012 Jan 9. PubMed PMID: 22251576.

3: Ha YM, Park YJ, Lee JY, Park D, Choi YJ, Lee EK, Kim JM, Kim JA, Park JY, Lee HJ, Moon HR, Chung HY. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. 2012 Feb;94(2):533-40. doi: 10.1016/j.biochi.2011.09.002. Epub 2011 Sep 17. PubMed PMID: 21945595.

4: Liu Y, Jing F, Xu Y, Xie Y, Shi F, Fang H, Li M, Xu W. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorg Med Chem. 2011 Apr 1;19(7):2342-8. doi: 10.1016/j.bmc.2011.02.019. Epub 2011 Feb 17. PubMed PMID: 21382719.

5: Magdaleno A, Ahn IY, Paes LS, Silber AM. Actions of a proline analogue, L-thiazolidine-4-carboxylic acid (T4C), on Trypanosoma cruzi. PLoS One. 2009;4(2):e4534. doi: 10.1371/journal.pone.0004534. Epub 2009 Feb 20. PubMed PMID: 19229347; PubMed Central PMCID: PMC2645137.

6: Iwamoto T, Inoue Y, Ito K, Sakaue T, Kita S, Katsuragi T. The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6 [2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester], a novel benzyloxyphenyl derivative. Mol Pharmacol. 2004 Jul;66(1):45-55. PubMed PMID: 15213295.

7: Luo H, Li Y, Wang FJ, Chen XQ, Tan XD. [Urinary excretion pattern of 2-thio-thiazolidine-4-carboxylic acid in workers exposed to carbon disulfide]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2003 Dec;21(6):426-8. Chinese. PubMed PMID: 14761353.

8: Artali R, Bombieri G, Meneghetti F, Nava D, Ragg E, Stradi R. Structural characterization of a dipeptide compound with immunostimulant activity: 3-(5-thioxo-L-prolyl)-L-thiazolidine-4-carboxylic acid. Farmaco. 2003 Sep;58(9):883-9. PubMed PMID: 13679183.

9: Zhao YQ, Kinuta M, Abe T, Yao WB, Ubuka T. A method for determination of total glutathione and total cysteine as S-carboxymethyl derivatives by using an amino acid analyzer, and its application to samples from rat liver, kidney and blood after intraperitoneal administration of 2-(4-carboxy-D-gluco-tetrahydroxybutyl)thiazolidine-4-carboxylic acid. Acta Med Okayama. 1995 Feb;49(1):35-42. PubMed PMID: 7762408.

10: Bjelton L, Fransson GB. Availability of cysteine and of L-2-oxo-thiazolidine-4-carboxylic acid as a source of cysteine in intravenous nutrition. JPEN J Parenter Enteral Nutr. 1990 Mar-Apr;14(2):177-82. PubMed PMID: 2112627.